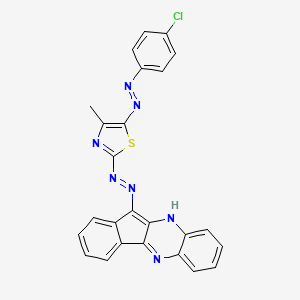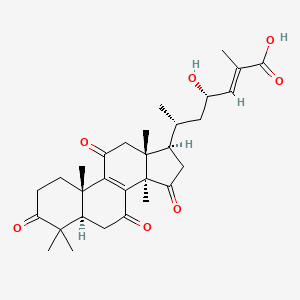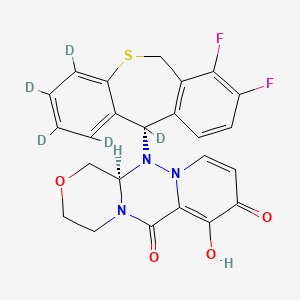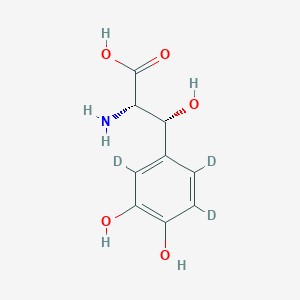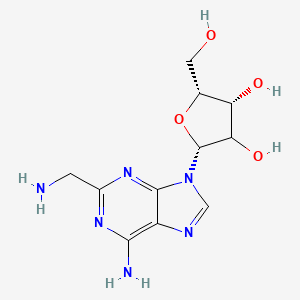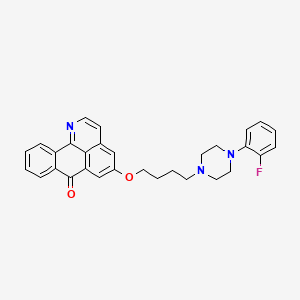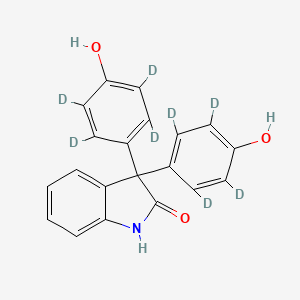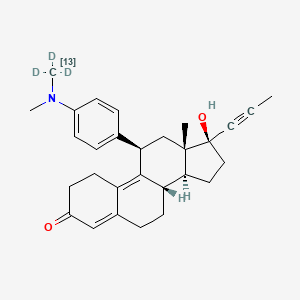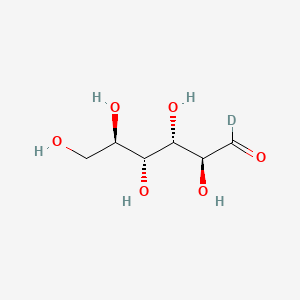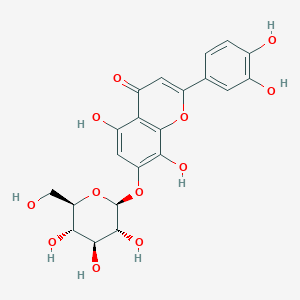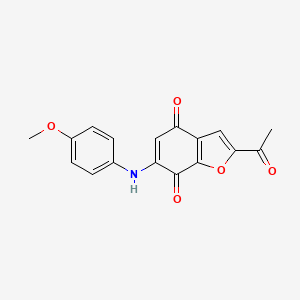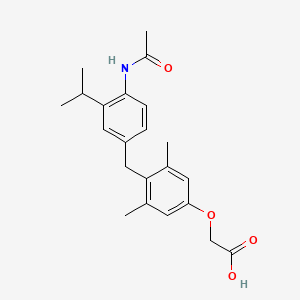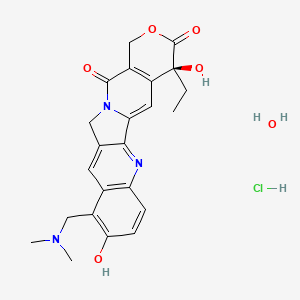
HIV-1 inhibitor-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-15 is a novel compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of HIV-1 protease inhibitors, which play a crucial role in preventing the maturation of the virus, thereby inhibiting its ability to infect new cells. The development of this compound is a significant advancement in the ongoing battle against HIV/AIDS, offering potential for improved therapeutic outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-15 involves several key steps:
Initial Formation: The process begins with the reaction of isobutylamine with acetonitrile at 80°C for 6 hours.
Sulfonylation: The intermediate product is then reacted with aryl sulfonyl chloride in the presence of diisopropylethylamine and 4-dimethylaminopyridine in tetrahydrofuran at temperatures ranging from 0°C to room temperature for 3-5 hours.
Deprotection: The resulting compound undergoes deprotection using a mixture of dichloromethane and trifluoroacetic acid at 0°C to room temperature for 3 hours.
Hydrogenation: The compound is then subjected to hydrogenation using hydrogen gas at 50 psi with 10% palladium on carbon in methanol at room temperature for 2 hours.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactors and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: HIV-1 inhibitor-15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon is frequently used for reduction reactions.
Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may possess different pharmacological properties .
Scientific Research Applications
HIV-1 inhibitor-15 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the mechanisms of protease inhibition and for developing new synthetic methodologies.
Biology: The compound is employed in research to understand the biological pathways involved in HIV-1 replication and maturation.
Medicine: this compound is being investigated for its potential therapeutic use in treating HIV/AIDS, particularly in cases where resistance to other protease inhibitors has developed.
Industry: The compound is used in the pharmaceutical industry for the development of new antiretroviral drugs
Mechanism of Action
HIV-1 inhibitor-15 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the protease from cleaving the Gag and Gag-Pol polyproteins, which are essential for the maturation of the virus. As a result, the production of infectious viral particles is inhibited. The molecular targets of this compound include the active site residues of the protease enzyme, and the pathways involved are those related to viral replication and maturation .
Comparison with Similar Compounds
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Comparison: HIV-1 inhibitor-15 is unique in its structure and binding affinity compared to other HIV-1 protease inhibitors. While compounds like raltegravir and dolutegravir are integrase inhibitors, this compound specifically targets the protease enzyme. This specificity allows for a different mechanism of action and potentially reduces the likelihood of cross-resistance with other classes of antiretroviral drugs .
Properties
Molecular Formula |
C24H20N6 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[[4-(2,6-dimethyl-4-pyridin-4-ylanilino)pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C24H20N6/c1-16-13-20(19-7-10-26-11-8-19)14-17(2)23(16)29-22-9-12-27-24(30-22)28-21-5-3-18(15-25)4-6-21/h3-14H,1-2H3,(H2,27,28,29,30) |
InChI Key |
PAYRTWYMJYKBOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


